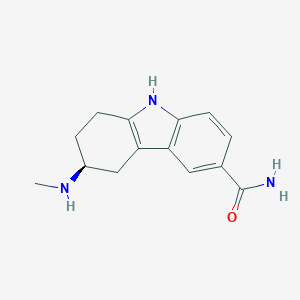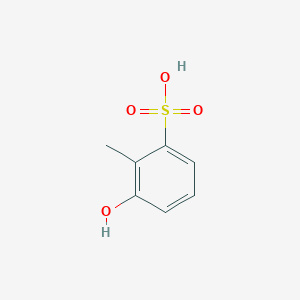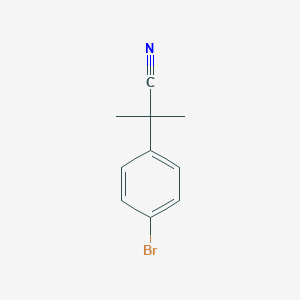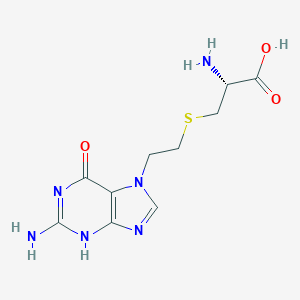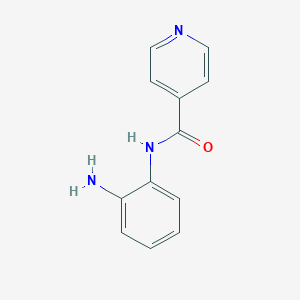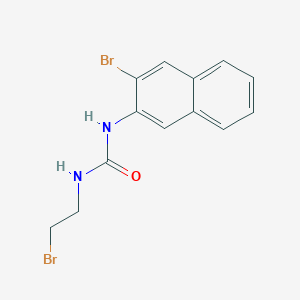
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of urea and contains two bromine atoms in its structure. In
Wirkmechanismus
The exact mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions.
Biochemische Und Physiologische Effekte
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. However, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)-. One area of interest is the development of new fluorescent probes based on this compound for use in biological imaging. Another area is the synthesis of new derivatives of this compound with improved pharmacological activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a chemical compound that has shown great potential for use in scientific research. Its unique properties and potential applications make it an important area of study for future research. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of this compound for use in a wide range of scientific fields.
Synthesemethoden
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can be synthesized through a multistep process involving the reaction of urea with 2-bromoethanol and 3-bromo-2-naphthaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds with potential pharmacological activity.
Eigenschaften
CAS-Nummer |
102434-19-5 |
|---|---|
Produktname |
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- |
Molekularformel |
C13H12Br2N2O |
Molekulargewicht |
372.05 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
InChI-Schlüssel |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Andere CAS-Nummern |
102434-19-5 |
Synonyme |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



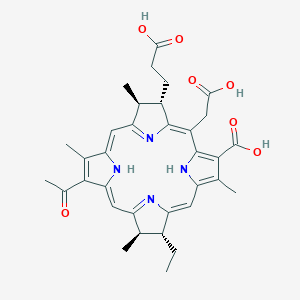
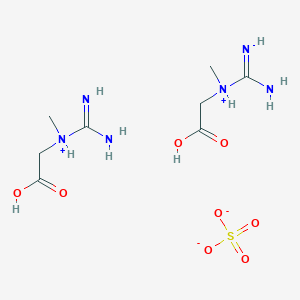
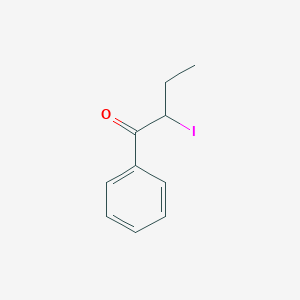
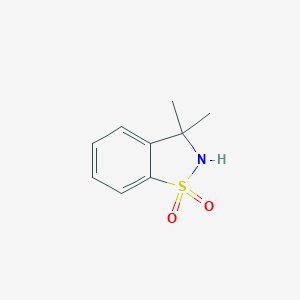
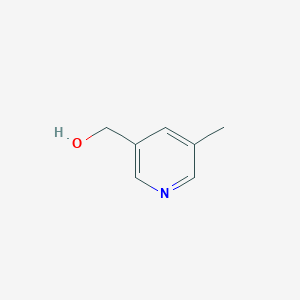
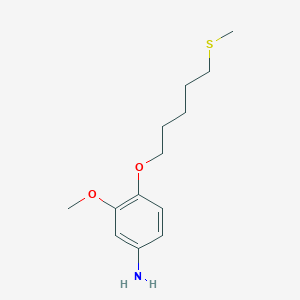
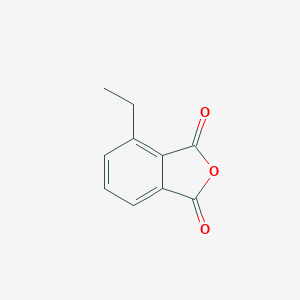

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
